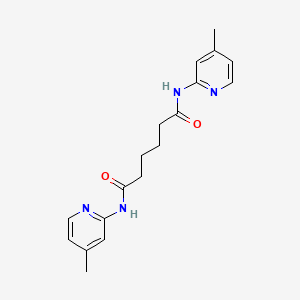
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide, also known as OBI-1, is a synthetic molecule that has shown potential in scientific research applications. It is a small molecule inhibitor that has been studied for its ability to inhibit the activity of coagulation factor XIa, an enzyme that plays a key role in the blood coagulation cascade.
Mécanisme D'action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide works by binding to coagulation factor XIa and inhibiting its activity. This prevents the formation of blood clots and reduces the risk of thrombosis. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has been shown to be highly selective for coagulation factor XIa and does not affect other coagulation factors, which reduces the risk of bleeding complications.
Biochemical and Physiological Effects:
In addition to its anticoagulant effects, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has been shown to have other biochemical and physiological effects. Studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide can reduce inflammation and protect against ischemic injury in animal models. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has also been shown to have a beneficial effect on endothelial function, which may have implications for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide is its high selectivity for coagulation factor XIa, which reduces the risk of bleeding complications. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has also been shown to have a long half-life, which makes it suitable for use as a therapeutic agent. However, one limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide is that it has only been studied in preclinical models and has not yet been tested in humans.
Orientations Futures
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide. One area of interest is the development of new anticoagulant therapies based on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide. Another area of interest is the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide's potential effects on other physiological processes, such as inflammation and endothelial function. Further research is also needed to determine the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide in humans.
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide is a promising molecule that has shown potential in scientific research applications. Its ability to selectively inhibit coagulation factor XIa makes it a promising candidate for the development of new anticoagulant therapies. Further research is needed to fully understand its biochemical and physiological effects and to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has been studied extensively for its potential use as an anticoagulant agent. Research has shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide can effectively inhibit the activity of coagulation factor XIa, which is involved in the formation of blood clots. This makes 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide a promising candidate for the development of new anticoagulant therapies.
Propriétés
IUPAC Name |
4-(1,3-dihydroxyisoindol-2-yl)-N-octanoyliminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-3-4-5-6-11-20(27)24-25-21(28)16-12-14-17(15-13-16)26-22(29)18-9-7-8-10-19(18)23(26)30/h7-10,12-15,29-30H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWAUOTZFTELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N=NC(=O)C1=CC=C(C=C1)N2C(=C3C=CC=CC3=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dihydroxyisoindol-2-yl)-N-octanoyliminobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-ethoxypropyl)acetamide](/img/structure/B4760744.png)
![methyl 4-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4760755.png)



![N-butyl-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4760786.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4760807.png)
![4-[ethyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4760825.png)


![2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4760848.png)
![2-[3-(dimethylamino)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4760853.png)